(2-chloro-5-nitrophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Description
(2-chloro-5-nitrophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C25H22ClFN2O6 and its molecular weight is 500.91. The purity is usually 95%.
BenchChem offers high-quality (2-chloro-5-nitrophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-chloro-5-nitrophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Clathrate Formation and Molecular Interactions
Compounds with complex aromatic structures, such as those containing nitrophenyl groups, have been studied for their role in clathrate formation. For example, certain derivatives have served as hosts for benzene guests, where edge-to-face interactions between aromatic rings play a crucial role in the formation of inclusion complexes. This indicates potential applications in materials science, particularly in the design of new molecular encapsulation systems (Eto et al., 2011).
Synthetic Methodologies
Research into synthetic methodologies of compounds with nitrophenyl and fluoro groups has led to the development of new organic synthesis techniques. For instance, the simultaneous double C2/C3 functionalization of quinoline molecules demonstrates an innovative approach to constructing complex organic molecules, highlighting the importance of these compounds in organic synthesis and potential pharmaceutical applications (Belyaeva et al., 2018).
Antioxidant Properties
The study of diphenylmethane derivatives and their bromination products has uncovered significant antioxidant properties. These findings suggest that structurally similar compounds could be explored for their potential as antioxidants, which are crucial in combating oxidative stress-related diseases (Balaydın et al., 2010).
Photocatalytic Degradation
Research into the photocatalytic degradation of pollutants using TiO2 suspensions has identified intermediates in the degradation pathways of nitrophenyl-containing compounds. This research avenue is essential for environmental applications, particularly in the degradation of persistent organic pollutants (Moctezuma et al., 2007).
properties
IUPAC Name |
(2-chloro-5-nitrophenyl)-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClFN2O6/c1-33-23-11-15-9-10-28(25(30)20-12-17(29(31)32)5-8-21(20)26)22(19(15)13-24(23)34-2)14-35-18-6-3-16(27)4-7-18/h3-8,11-13,22H,9-10,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCPWAJUOHCTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)COC4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClFN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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